2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Lipophilicity ADME Permeability

2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 853104-06-0) is a fully aromatic, low-molecular-weight heterocyclic building block (MW 267.28, molecular formula C₁₅H₁₃N₃O₂) belonging to the pyrazolo[1,5-a]pyrimidine family. It carries a carboxylic acid handle at the 6-position, methyl groups at C-2 and C-7, and an unsubstituted phenyl ring at C-3.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 853104-06-0
Cat. No. B1363380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS853104-06-0
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(15(19)20)10(2)18(14)17-9/h3-8H,1-2H3,(H,19,20)
InChIKeyBBSUDQRGSXZPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid – Structural Class & Procurement-Relevant Physicochemical Profile


2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 853104-06-0) is a fully aromatic, low-molecular-weight heterocyclic building block (MW 267.28, molecular formula C₁₅H₁₃N₃O₂) belonging to the pyrazolo[1,5-a]pyrimidine family [1]. It carries a carboxylic acid handle at the 6-position, methyl groups at C-2 and C-7, and an unsubstituted phenyl ring at C-3. These features differentiate it from the many 5,7-dimethyl, 7-amino, 7-trifluoromethyl, or C-3 heteroaryl variants frequently encountered in kinase- or GPCR-focused libraries [2]. Its commercial availability at 95% purity and favourable computed properties (XLogP3 2.3, TPSA 67.49 Ų, single H-bond donor) position it as a compact, lipophilic acid core for hit-to-lead or probe synthesis campaigns that demand a specific 2,7-dimethyl-3-phenyl substitution topology.

Why 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Cannot Be Casually Replaced by an In-Class Analog


Within the pyrazolo[1,5-a]pyrimidine family, small positional changes in methyl or aryl substitution profoundly shift both target selectivity and physicochemical properties. In the CRF-1 antagonist series, extension of the 3-phenyl ring and the alkyl group at the 7-position were essential for binding affinity [1]; moving methyl from C-7 to C-5 (i.e., 5,7-dimethyl analogs) alters the spatial relationship between the carboxylic acid and the hydrophobic pocket. Published SAR for CDK2/TRKA and PDE4 chemotypes shows that a single methyl deletion can cost 10–1000-fold in potency [2]. Similarly, replacing the C-7 methyl with an amino group (as in 7-amino-2-methyl-3-phenyl derivatives ) introduces an additional hydrogen-bond donor and dramatically changes electronic character, removing the compound from the same lead series. Therefore, treating any 3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a generic equivalent risks embedding a different selectivity window, synthetic tractability profile, or off-target liability into the procurement decision [2].

Quantitative Differentiation Evidence: 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid vs. Closest Analogs


Lipophilicity: Higher Computed LogP vs. Des-methyl or Polar 7-Substituted Comparators

The 2,7-dimethyl-3-phenyl decoration confers higher computed lipophilicity (XLogP3 = 2.3 for the free carboxylic acid [1]) compared with analogs lacking the 3-phenyl ring or bearing polar 7-substituents. For example, the des-phenyl analog 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a lower calculated logP (approximately 0.8–1.0 by fragment-based estimation ), while the 7-amino-2-methyl-3-phenyl derivative introduces an additional H-bond donor and lower logP . In PDE4 lead optimization, increasing logP through alkyl substitution at C-2 and C-7 was required to achieve cellular potency (IC₅₀ = 0.7 nM for the optimized lead) .

Lipophilicity ADME Permeability

Steric & Electronic Differentiation: Singular H-Bond Donor Profile vs. 7-Amino & 5,7-Dimethyl Isomers

The compound presents exactly one hydrogen-bond donor (carboxylic acid O–H) and four acceptors (N1, N4 of the pyrimidine ring, plus the carbonyl and hydroxyl oxygens of the acid) . This profile is distinct from the 7-amino-2-methyl-3-phenyl analog, which adds a second donor (7-NH₂) and can engage in bidentate hinge-binding interactions typical of kinase inhibitors . It also differs from 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, where the methyl group at C-5 instead of C-2 shifts steric bulk closer to the carboxylic acid, potentially altering the dihedral angle of the 3-phenyl ring and the geometry of the acid in the binding pocket . In CRF-1 antagonist crystallography, the spatial orientation of the 3-phenyl ring proved critical for receptor affinity [1]; changing the methyl substitution pattern is likely to alter this orientation.

Hydrogen bonding Drug-likeness Selectivity design

Synthetic Tractability: Carboxylic Acid at C-6 Enables Direct Amide Coupling Without Protection–Deprotection at C-7

The absence of a nucleophilic amino group at C-7 means the carboxylic acid at C-6 can be directly activated and coupled with amines (e.g., HATU/DIPEA or EDC/HOBt conditions) without competitive acylation or protection steps. In contrast, 7-amino-substituted analogs require orthogonal protection of the C-7 amine before the acid can be derivatized, adding at least two synthetic steps and reducing overall yield . Published pyrazolo[1,5-a]pyrimidine library syntheses using 6-carboxylic acid intermediates report typical amide coupling yields of 60–85% [1][2].

Synthetic accessibility Library synthesis Amide coupling

Class-Wide Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives Achieve Nanomolar CDK2 Potency

Although no direct assay data were located for CAS 853104-06-0 itself, closely related pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have demonstrated potent CDK2 inhibition. Compounds 6t and 6s (bearing alkyl and aryl substituents at positions 2, 3, 5, and 7 on the pyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold) inhibited CDK2 with IC₅₀ values of 0.09 µM and 0.23 µM, respectively, comparable to the reference inhibitor ribociclib (IC₅₀ = 0.07 µM) [1]. This class-level evidence supports the expectation that the 2,7-dimethyl-3-phenyl substitution pattern, when coupled with an appropriate amide or ester at C-6, can deliver competitive CDK2 potency.

Kinase inhibition CDK2 Anticancer

Recommended Procurement & Research Applications for 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid


Kinase-Focused Library Design Requiring a Compact, Lipophilic Acid Core

Teams constructing DNA-encoded libraries (DELs) or parallel solution-phase arrays targeting the ATP-binding pocket of CDK, TRK, or Pim kinases should select this scaffold. The carboxylic acid enables single-step diversification into amides, while the 2,7-dimethyl-3-phenyl pattern provides the lipophilic surface area that class-level SAR shows is essential for sub-micromolar potency [1][2].

Hit Expansion Where a Single H-Bond Donor Profile Is Required

In projects where a lead series has exhibited off-target activity linked to a second H-bond donor (e.g., hinge-binding NH in 7-amino analogs), this compound offers a direct replacement core. The absence of the C-7 amino group eliminates a known pharmacophoric element for kinase hinge binding, potentially redirecting selectivity toward allosteric pockets or non-kinase targets.

Synthetic Methodology Development & Undergraduate/MedChem Teaching Laboratories

The straightforward amide coupling chemistry without protection requirements makes this acid an ideal substrate for testing new coupling reagents, solid-supported synthesis protocols, or flow chemistry methods. Its commercial availability at 95% purity from multiple vendors ensures reproducible starting conditions.

Physicochemical Property Benchmarking in CNS or Intracellular Target Programs

With XLogP3 2.3, TPSA 67.49 Ų, and MW 267.28, this compound sits in a favourable property space for CNS drug discovery (typically MW < 400, TPSA < 90 Ų, logP 1–4) [3]. Teams can use it as a reference core when evaluating the impact of additional substituents on permeability and metabolic stability.

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